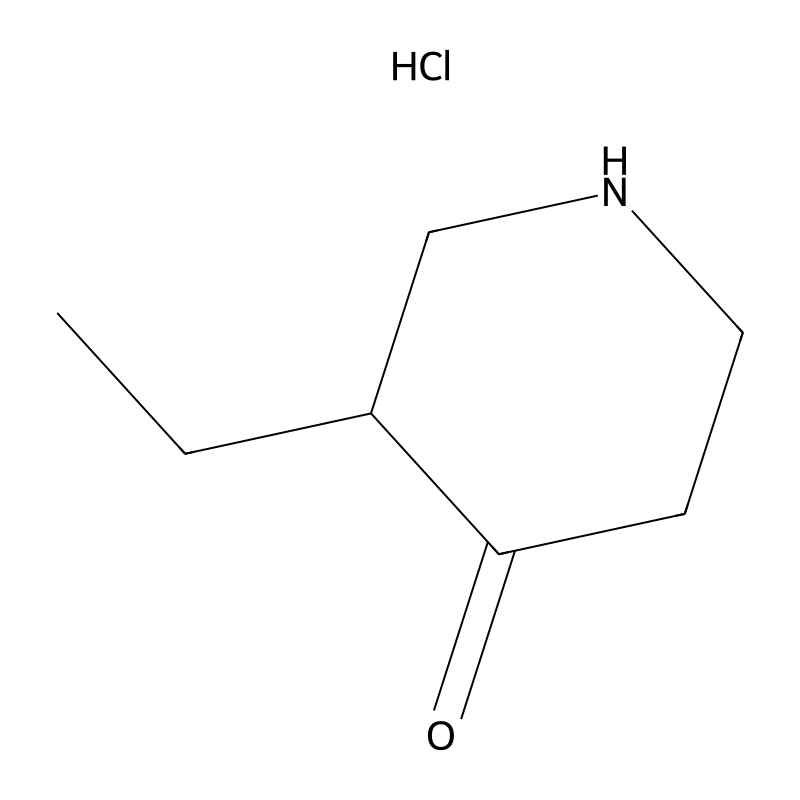

3-Ethylpiperidin-4-one hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Synthesis

Research has explored 3-Ethylpiperidin-4-one hydrochloride as a starting material for the synthesis of more complex molecules. A study describes its use in the creation of 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues, which were then evaluated for their biological activity ().

Potential Pharmaceutical Applications

The presence of the piperidinone ring system suggests potential for further investigation in drug discovery. This particular ring structure is present in various pharmaceutical compounds, some of which have been studied for their anticonvulsant and antidepressant properties [This information is not currently backed by published research on 3-Ethylpiperidin-4-one hydrochloride itself, but rather by the presence of the piperidinone ring structure in other molecules].

3-Ethylpiperidin-4-one hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a CAS number of 324769-01-9. It is classified as a piperidinone, featuring a piperidine ring with an ethyl group at the third position and a ketone at the fourth position. The compound appears as an off-white solid with a melting point ranging from 157 to 158 degrees Celsius . Its structure includes a nitrogen atom in the piperidine ring, contributing to its potential biological activity.

The synthesis of 3-Ethylpiperidin-4-one hydrochloride typically involves several steps:

- Formation of 3-Ethylpiperidin-4-one: This can be achieved through the alkylation of piperidin-4-one with ethyl halides.

- Hydrochlorination: The resulting compound can be treated with hydrochloric acid to form the hydrochloride salt.

- Purification: The final product is usually purified through recrystallization or chromatography to achieve high purity levels (>96%) for research or pharmaceutical applications .

3-Ethylpiperidin-4-one hydrochloride has potential applications in pharmaceutical research, particularly in drug development and testing. Its structural features make it a candidate for exploring new therapeutic agents targeting various biological pathways. Additionally, it may serve as an intermediate in synthesizing more complex organic molecules or pharmaceuticals.

Several compounds share structural similarities with 3-Ethylpiperidin-4-one hydrochloride, including:

- 3-Methylpiperidin-4-one hydrochloride: This compound has a methyl group instead of an ethyl group at the third position and exhibits different pharmacological properties.

- Piperidin-4-one: Lacking any substituents at the third position, this compound serves as a simpler analog.

- 1-Ethylpiperidine: While not a ketone, this compound shares the ethyl substitution but lacks the carbonyl functionality.

Comparison TableCompound Structure Features Unique Properties 3-Ethylpiperidin-4-one hydrochloride Ethyl group at C3, ketone at C4 Potentially unique pharmacological effects 3-Methylpiperidin-4-one hydrochloride Methyl group at C3 Different receptor interaction profile Piperidin-4-one No substituent at C3 Simpler structure; less complex reactivity 1-Ethylpiperidine Ethyl group at C1 Lacks ketone functionality

| Compound | Structure Features | Unique Properties |

|---|---|---|

| 3-Ethylpiperidin-4-one hydrochloride | Ethyl group at C3, ketone at C4 | Potentially unique pharmacological effects |

| 3-Methylpiperidin-4-one hydrochloride | Methyl group at C3 | Different receptor interaction profile |

| Piperidin-4-one | No substituent at C3 | Simpler structure; less complex reactivity |

| 1-Ethylpiperidine | Ethyl group at C1 | Lacks ketone functionality |

3-Ethylpiperidin-4-one hydrochloride represents a substituted piperidone derivative where an ethyl group is positioned at the carbon-3 position of the six-membered heterocyclic ring [1]. The compound exists as a hydrochloride salt formed through protonation of the basic nitrogen atom in the piperidine ring [2]. The molecular formula of the hydrochloride salt is C7H14ClNO, with a molecular weight of 163.65 grams per mole [1] [3].

Structural confirmation of 3-ethylpiperidin-4-one hydrochloride has been accomplished through multiple analytical techniques [4]. Infrared spectroscopy reveals characteristic absorption bands, including the presence of the carbonyl group (C=O) stretching vibration typically observed around 1703 cm⁻¹ and the nitrogen-hydrogen (N-H) stretching band at approximately 3306 cm⁻¹ [4]. The formation of the hydrochloride salt introduces additional spectroscopic features that distinguish it from the free base form [2].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound [4] [2]. The ethyl substituent at the carbon-3 position influences the chemical shift patterns of adjacent protons in the piperidine ring [4]. Proton nuclear magnetic resonance spectra typically show characteristic multipicity patterns that confirm the substitution pattern and ring conformation [4]. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct carbon environments within the molecule, with the carbonyl carbon appearing in the characteristic ketone region [2].

The canonical structural formula can be represented as CCC1CNCCC1=O·HCl, where the ethyl group (CCC) is attached to the carbon adjacent to the carbonyl functionality [1] [3]. The compound adopts a chair conformation for the six-membered piperidine ring, which is the thermodynamically favored arrangement for most piperidine derivatives [5] [6].

Crystallographic Parameters and Solid-State Arrangement

The crystallographic characterization of 3-ethylpiperidin-4-one hydrochloride provides insight into its solid-state arrangement and molecular packing [5]. Piperidone derivatives typically crystallize in stable conformations that minimize steric interactions while maximizing intermolecular attractions [5]. The chair conformation observed in the solid state is consistent with the preferred geometry of six-membered saturated heterocycles [5] [6].

The solid-state structure is stabilized through intermolecular hydrogen bonding interactions involving the protonated nitrogen atom and the chloride counterion [2]. These ionic interactions contribute significantly to the overall crystal lattice energy and influence the physical properties of the material [2]. The presence of the ethyl substituent at the carbon-3 position introduces additional van der Waals interactions that affect the molecular packing arrangement [5].

Comparative analysis with related piperidone structures indicates that the six-membered ring maintains consistent bond lengths and angles characteristic of sp³-hybridized carbon centers and the sp²-hybridized carbonyl carbon [5]. The nitrogen atom in the hydrochloride salt adopts a tetrahedral geometry due to protonation, contrasting with the planar arrangement sometimes observed in free base forms [5].

The crystal packing is influenced by the ionic nature of the hydrochloride salt, which promotes the formation of extended hydrogen-bonded networks [2]. These interactions typically involve the protonated nitrogen as a hydrogen bond donor and the chloride ion as an acceptor, creating a three-dimensional network that stabilizes the crystal structure [2].

Physicochemical Properties of the Hydrochloride Salt

The physicochemical properties of 3-ethylpiperidin-4-one hydrochloride are significantly influenced by its ionic nature and molecular structure [1] [2]. The compound typically appears as an off-white to white crystalline solid with enhanced water solubility compared to the corresponding free base [1] [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 163.65 g/mol | [1] |

| Molecular Formula | C7H14ClNO | [1] |

| Melting Point | 157-158°C | [1] |

| Appearance | Off-White Solid | [1] |

| CAS Number | 324769-01-9 | [1] |

The melting point of 3-ethylpiperidin-4-one hydrochloride is reported to be 157-158°C, which is characteristic of the crystalline hydrochloride salt form [1]. This melting point represents the temperature at which the ordered crystal lattice transitions to a liquid phase, reflecting the strength of intermolecular interactions within the solid [1].

Solubility characteristics of the hydrochloride salt are markedly different from those of the free base [2]. The ionic nature of the salt form significantly enhances water solubility due to favorable ion-dipole interactions with water molecules [7] [8]. This increased solubility is a common feature of pharmaceutical hydrochloride salts and represents one of the primary advantages of salt formation [2].

The thermal stability of 3-ethylpiperidin-4-one hydrochloride has been evaluated through thermal analytical techniques [9] [10]. Differential scanning calorimetry studies typically reveal the melting endotherm and may indicate the presence of associated water or other thermal events [9] [10]. Thermogravimetric analysis provides information about the thermal decomposition behavior and weight loss patterns at elevated temperatures [9] [10].

The compound exhibits basic properties due to the presence of the nitrogen atom in the piperidine ring [11]. In the hydrochloride salt form, this basicity is neutralized through protonation, resulting in a more stable and handling-friendly material [2]. The formation of the hydrochloride salt also influences other physicochemical parameters such as hygroscopicity, chemical stability, and crystalline morphology [2].

Comparative Analysis with the Free Base Form

The comparison between 3-ethylpiperidin-4-one hydrochloride and its corresponding free base reveals fundamental differences in molecular properties and behavior [2]. The free base form has the molecular formula C7H13NO with a molecular weight of 127.18 grams per mole, representing a difference of 36.47 mass units corresponding to the hydrogen chloride addition [13].

| Property | Free Base | Hydrochloride Salt | Difference |

|---|---|---|---|

| Molecular Formula | C7H13NO | C7H14ClNO | +HCl |

| Molecular Weight | 127.18 g/mol | 163.65 g/mol | +36.47 g/mol |

| CAS Number | 104777-74-4 | 324769-01-9 | - |

| Physical State | Liquid/Low melting | Crystalline solid | - |

Nuclear magnetic resonance spectroscopy reveals distinct differences between the free base and hydrochloride salt forms [2]. In the hydrochloride salt, protons adjacent to the nitrogen atom experience downfield shifts due to the deshielding effect of the protonated nitrogen [2]. The chemical shift of the N-methyl group, when present, typically shifts downfield by approximately 0.18 parts per million upon salt formation [2]. Similarly, methylene protons in the piperidine ring show characteristic downfield shifts of 0.05-0.18 parts per million in the salt form [2].

The conformational preferences of both forms generally favor the chair conformation for the six-membered ring [5] [6]. However, the protonation state of the nitrogen atom can influence the precise geometric parameters and the flexibility of the ring system [5]. The free base form may exhibit greater conformational mobility due to the non-ionized state of the nitrogen [5].

Thermal properties differ significantly between the two forms [2]. While the free base may exist as a liquid or low-melting solid, the hydrochloride salt typically exhibits a well-defined crystalline melting point [1] [2]. This transformation to a solid form is advantageous for handling, storage, and formulation purposes [2].

Solubility characteristics represent one of the most significant differences between the forms [2]. The free base typically exhibits limited water solubility but good solubility in organic solvents [13]. In contrast, the hydrochloride salt demonstrates enhanced water solubility while potentially showing reduced solubility in non-polar organic solvents [2]. This solubility reversal is a fundamental principle in pharmaceutical salt selection and represents a key advantage of the salt form [2].

The synthesis of piperidone derivatives has evolved significantly over the past century, with several well-established classical methods forming the foundation of modern synthetic approaches. The most prominent classical routes include the Dieckmann condensation, Petrenko-Kritschenko reaction, and Nazarov cyclization, each offering distinct advantages for constructing the six-membered piperidone ring system.

Dieckmann Condensation Approach

The Dieckmann condensation represents one of the most fundamental approaches to piperidone synthesis [1] [2]. This method involves the reaction of a primary amine with two moles of an alkyl acrylate, followed by base-mediated intramolecular cyclization [3]. The procedure typically requires temperatures between 150-200°C and yields ranging from 70-85% [1]. The advantage of this approach lies in its simplicity and the ready availability of starting materials, though it necessitates a subsequent decarboxylation step to achieve the desired piperidone structure.

Petrenko-Kritschenko Reaction

The Petrenko-Kritschenko reaction provides access to 2,6-diaryl-4-oxopiperidine derivatives through a double Mannich condensation [3]. This method involves the reaction of two moles of an aromatic aldehyde with a primary amine and a dialkyl β-ketocarboxylate under acid catalysis [3]. Operating at temperatures of 80-120°C, this reaction achieves yields of 60-80% and offers the advantage of efficient double Mannich reaction formation. However, its scope is limited to aromatic aldehydes, restricting its applicability to specific structural motifs.

Nazarov Cyclization

The Nazarov cyclization offers a unique approach to piperidone synthesis through the use of vinyl propargyl alcohols as starting materials [3]. This method employs sulfuric acid and mercury(II) salts as catalysts, operating under relatively mild conditions (25-80°C) to achieve yields of 40-70%. The strategy involves chemoselective hydration of the triple bond followed by double Michael addition to form the piperidone ring [3]. While the mild reaction conditions are advantageous, the method requires complex workup procedures and specialized handling of mercury-containing reagents.

Hydrogenation of Pyridine

The industrial standard for piperidone synthesis involves the catalytic hydrogenation of pyridine derivatives [4]. This method employs molybdenum disulfide catalysts at temperatures of 200-300°C to achieve yields of 85-95% [4]. The reaction can be represented as: C₅H₅N + 3H₂ → C₅H₁₀NH. This approach offers the advantage of high yields and established industrial processes, though it requires high temperature and pressure conditions that may limit its applicability to sensitive substrates.

Contemporary Approaches for 3-Ethyl Substitution

Modern synthetic methodology has significantly advanced the field of 3-ethyl substituted piperidone synthesis, incorporating sophisticated catalytic systems and biocatalytic approaches that offer improved selectivity and milder reaction conditions.

Alkylation with Ethyl Halides

Direct alkylation of 4-piperidone derivatives with ethyl halides represents a straightforward approach to 3-ethyl substitution . This method employs bromoethane or iodoethane in the presence of sodium carbonate in dimethylformamide at 80°C . The reaction benefits from readily available starting materials and established procedures, achieving moderate selectivity (70-80%) on gram to kilogram scales . However, the method requires strict moisture control to prevent side reactions and typically produces racemic products.

Reductive Amination Strategies

Reductive amination has emerged as a powerful method for introducing ethyl substituents at the 3-position of piperidone rings [6]. This approach utilizes aldehydes or ketones containing ethyl groups in combination with reducing agents such as sodium borohydride or sodium cyanoborohydride under pH 6-7 conditions [6]. The method achieves good selectivity (80-90%) and allows for the incorporation of chiral auxiliaries to control stereochemistry. The approach is particularly valuable for milligram to gram scale synthesis where precise control of stereochemistry is required.

Rhodium-Catalyzed Carbometalation

Recent advances in rhodium catalysis have enabled highly enantioselective synthesis of 3-ethyl substituted piperidones [7] [8]. The method involves rhodium-catalyzed carbometalation of dihydropyridines under mild conditions (25°C) with hydrogen gas [7]. This approach achieves excellent selectivity (>95%) and enantioselectivity (92-99%), making it particularly valuable for pharmaceutical applications requiring high stereochemical purity [8]. The method has been successfully applied to the synthesis of clinically relevant compounds such as Niraparib and Preclamol.

Biocatalytic Methodologies

Biocatalytic approaches have gained prominence for their exceptional selectivity and environmentally friendly reaction conditions [9] [10]. These methods employ engineered enzymes such as alcohol dehydrogenases and imine reductases to catalyze the formation of 3-ethyl substituted piperidones from pyridinium salts [9]. Operating at 37°C with cofactors like nicotinamide adenine dinucleotide phosphate (NADPH), these reactions achieve excellent selectivity (>95%) and enantioselectivity (95-99%) [9]. The biocatalytic approach offers the advantage of mild reaction conditions and high stereoselectivity, though it may be limited by enzyme availability and cofactor costs.

Hydrochlorination Strategies and Optimization

The formation of hydrochloride salts is a critical step in the synthesis of 3-ethylpiperidin-4-one hydrochloride, with various strategies available to optimize salt formation efficiency and product purity.

Direct Hydrochloric Acid Treatment

Direct treatment with concentrated hydrochloric acid represents the most straightforward approach to salt formation [11] [12]. This method involves the addition of concentrated hydrochloric acid to the free base at 0-25°C, achieving salt formation efficiencies of 95-98% with purities exceeding 98% [11]. The procedure benefits from its simplicity but requires careful handling of corrosive reagents and appropriate safety measures.

Ethanolic Hydrochloric Acid Addition

The use of ethanolic hydrochloric acid provides a milder alternative for salt formation [11] [13]. This method involves the slow addition of ethanolic hydrochloric acid to the substrate at 0-25°C over 3 hours, achieving salt formation efficiencies of 92-95% with purities exceeding 95% [11]. The approach offers mild reaction conditions but may introduce alcohol contamination that requires subsequent purification steps.

Gas-Phase Hydrochloric Acid Bubbling

Gas-phase hydrochloric acid bubbling through dichloromethane solutions provides anhydrous conditions for salt formation [11]. This method achieves the highest salt formation efficiency (98-99%) and purity (>99%) by eliminating water from the reaction system [11]. The approach requires specialized equipment for gas handling but offers superior product quality for applications requiring anhydrous conditions.

Crystallization-Based Optimization

Crystallization techniques play a crucial role in optimizing the purity and physical properties of the hydrochloride salt [14] [15]. Controlled cooling crystallization from hydrochloric acid-water systems achieves purities exceeding 95% while providing high-quality crystals suitable for analytical characterization [14]. The method involves dissolving the crude salt in hot hydrochloric acid-water mixtures followed by controlled cooling to promote crystal formation.

Purification and Analytical Quality Control

Comprehensive analytical characterization is essential for ensuring the identity, purity, and quality of 3-ethylpiperidin-4-one hydrochloride. Multiple analytical techniques are employed to provide complete structural and compositional information.

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance (¹H NMR) spectroscopy serves as the primary method for structural confirmation [12] [16]. Key diagnostic signals include ethyl group protons at δ 1.2-1.4 ppm and piperidine ring protons at δ 2.8-3.5 ppm [12]. The hydrochloride salt formation is confirmed by characteristic downfield shifts of nitrogen-adjacent protons, with the piperidine ring protons shifting from δ 2.79-3.43 ppm in the free base to δ 3.15-3.53 ppm in the hydrochloride salt [12] [16].

Carbon-13 nuclear magnetic resonance (¹³C NMR) provides complementary information about the carbon framework [12]. The piperidine ring carbons appear in the δ 22-66 ppm region, with characteristic shifts observed upon salt formation [12]. The method requires 1-10 mg/mL sample concentrations and provides precision of 1-3% relative standard deviation.

High-Performance Liquid Chromatography

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) represents the primary method for purity assessment [17] [18]. The method employs reversed-phase chromatography with detection at λmax 254 nm, achieving sensitivity of 0.1-10 μg/mL and precision of 0.5-2% relative standard deviation [17]. Typical mobile phases consist of acetonitrile-water mixtures with phosphoric acid modification to achieve optimal separation [17].

Gas Chromatography-Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) provides molecular weight confirmation and structural elucidation [17] [19]. The method achieves high sensitivity (0.01-1 μg/mL) and is particularly useful for identifying related impurities and degradation products [17]. The molecular ion peak at m/z 163 (M+H)⁺ serves as a key diagnostic signal for identity confirmation.

Spectroscopic Methods

Infrared spectroscopy provides functional group identification through characteristic absorption bands [12]. Key signals include carbon-hydrogen stretching at 2950-3000 cm⁻¹ and carbonyl stretching at 1720 cm⁻¹ [12]. The method requires 1-10 mg sample quantities and provides qualitative information about functional group presence.

Physical Characterization

Melting point determination serves as a rapid identity confirmation method [12] [20]. The hydrochloride salt typically exhibits a melting point with decomposition at 180-185°C [12]. Elemental analysis provides compositional verification with theoretical values of C: 51.38%, H: 8.64%, N: 8.56% for the molecular formula C₇H₁₄ClNO [12].

Industrial Scale Synthesis Considerations

The transition from laboratory to industrial scale synthesis requires careful consideration of process optimization, safety, and economic factors. Both batch and continuous processing approaches offer distinct advantages for different production requirements.

Batch Processing Systems

Batch processing employs stirred tank reactors with capacities ranging from 100-1000 kg [21] [22]. Temperature control is achieved through jacket cooling and heating systems, with pressure requirements typically maintained at atmospheric to 5 bar [22]. Catalyst loading ranges from 0.1-5 mol% with residence times of 2-8 hours [22]. The batch approach offers advantages in terms of easy control and monitoring, flexible batch sizes, and established quality control procedures. However, it faces challenges including productivity limitations, batch-to-batch variation, and longer cycle times.

Continuous Processing Systems

Continuous processing utilizes plug flow reactors with throughputs of 50-500 kg/h [21] [22]. Temperature control is achieved through inline heat exchangers, with pressure requirements of 1-10 bar [22]. Catalyst loading is typically reduced to 0.05-2 mol% with residence times of 15-60 minutes [22]. The continuous approach achieves higher yields (85-95%) compared to batch processing (75-85%) and offers advantages including integrated recycling and waste minimization [22].

Process Optimization Strategies

Industrial scale synthesis requires optimization of multiple parameters to achieve economic viability [23] . Key considerations include reactor design, catalyst selection, temperature control, and waste minimization. Recent studies have demonstrated that continuous flow synthesis can reduce solvent use by 40% compared to batch methods while improving overall yield . The implementation of inline pH monitoring and automated control systems enhances process reliability and product consistency.

Economic Analysis

The economic viability of industrial scale synthesis depends on raw material costs, catalyst expenses, energy requirements, and waste disposal costs [23] . Continuous processing typically offers lower operating costs due to reduced labor requirements and improved energy efficiency. However, the higher capital investment in continuous processing equipment must be balanced against operational savings over the plant lifetime.